3-Cloro-4-(trifluorometoxi)benzamida

Descripción general

Descripción

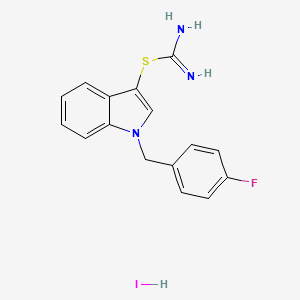

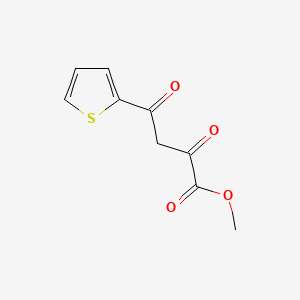

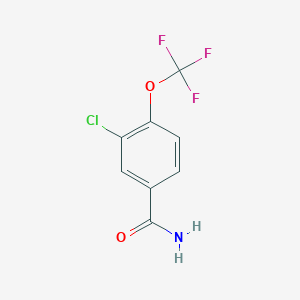

3-Chloro-4-(trifluoromethoxy)benzamide is a chemical compound with the CAS Number: 40251-61-4. It has a molecular weight of 239.58 . The compound is solid at ambient temperature .

Synthesis Analysis

The synthesis of 3-chloro-4-trifluoromethoxy benzonitrile, a related compound, has been reported. It was synthesized from 3-chloro-4-trifluoromethoxy aniline by diazotization, formaldoximation, hydrolysis, and cyanation .Molecular Structure Analysis

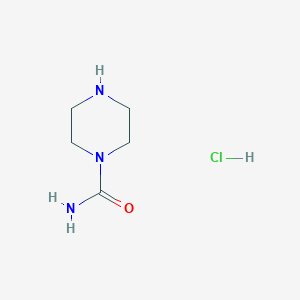

The IUPAC name of this compound is 3-chloro-4-(trifluoromethoxy)benzamide. Its InChI Code is 1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) .Aplicaciones Científicas De Investigación

Desarrollo de Fármacos Farmacéuticos

El grupo trifluorometoxi en compuestos como la 3-Cloro-4-(trifluorometoxi)benzamida se sabe que mejora la actividad biológica y la estabilidad metabólica de los fármacos farmacéuticos . Este compuesto puede servir como precursor en la síntesis de nuevos medicamentos con propiedades farmacocinéticas mejoradas.

Formulación Agroquímica

Similar a sus aplicaciones en productos farmacéuticos, la parte trifluorometoxi también es valiosa en la agroquímica. Se puede utilizar para desarrollar agroquímicos con mayor eficacia y menor impacto ambiental .

Ciencia de los Materiales

Las propiedades fisicoquímicas únicas que imparte el grupo trifluorometoxi hacen que la this compound sea un candidato para crear materiales avanzados con características específicas deseadas, como una mayor resistencia a la degradación .

Metodología de Síntesis Orgánica

Este compuesto se utiliza en síntesis orgánica, sirviendo como bloque de construcción para reacciones de trifluorometoxilación. Ayuda a introducir el grupo trifluorometoxi en varios marcos moleculares, lo cual es una tarea desafiante en la química sintética .

Investigación en Química Medicinal

En química medicinal, la this compound se utiliza para estudiar la interacción entre moléculas pequeñas y objetivos biológicos. Ayuda a comprender el papel del grupo trifluorometoxi en las interacciones fármaco-receptor .

Innovación en la Industria Química

El papel del compuesto en el desarrollo de nuevas metodologías sintéticas puede conducir a la producción de nuevos compuestos fluorados. Estos compuestos tienen una gran demanda en diferentes sectores de la industria química, incluida la creación de nuevos reactivos .

Mecanismo De Acción

Target of Action

The primary target of 3-Chloro-4-(trifluoromethoxy)benzamide is the chitin synthase enzyme (CHS1) . This enzyme plays a crucial role in the synthesis of chitin, a key component of the exoskeleton in insects .

Mode of Action

3-Chloro-4-(trifluoromethoxy)benzamide acts as a chitin biosynthesis inhibitor . It interferes with the normal growth and development of insects by inhibiting the enzyme that catalyzes the polymerization of chitin . This disruption prevents the insects from undergoing normal molting or pupation .

Biochemical Pathways

The compound affects the chitin biosynthesis pathway in insects . By inhibiting the chitin synthase enzyme, it disrupts the formation of chitin, leading to abnormalities in the insect’s exoskeleton and ultimately causing the insect’s death .

Pharmacokinetics

Similar compounds are known to be absorbed orally and distributed throughout the body, with the highest concentrations found in the liver, kidney, spleen, lung, and fatty tissues . The compound is rapidly metabolized, with only low levels (1–2% of dose) found unchanged in urine .

Result of Action

The result of the compound’s action is the death of the insect pests . By inhibiting chitin synthesis, the compound prevents the insects from undergoing normal molting or pupation, leading to their death .

Análisis Bioquímico

Biochemical Properties

3-Chloro-4-(trifluoromethoxy)benzamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can lead to changes in the biochemical processes within cells, affecting the overall metabolic flux and metabolite levels .

Cellular Effects

The effects of 3-Chloro-4-(trifluoromethoxy)benzamide on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, 3-Chloro-4-(trifluoromethoxy)benzamide exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular processes. The compound’s ability to interact with enzymes and other biomolecules is crucial for its role in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Chloro-4-(trifluoromethoxy)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound can result in sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 3-Chloro-4-(trifluoromethoxy)benzamide vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and cellular changes. Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings.

Metabolic Pathways

3-Chloro-4-(trifluoromethoxy)benzamide is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing the overall metabolic flux and metabolite levels. These interactions can lead to changes in the biochemical processes within cells, affecting the overall metabolic balance. Understanding the compound’s role in metabolic pathways is crucial for elucidating its biochemical effects .

Transport and Distribution

The transport and distribution of 3-Chloro-4-(trifluoromethoxy)benzamide within cells and tissues are essential for its biochemical activity. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, determining its overall impact on cellular processes .

Subcellular Localization

The subcellular localization of 3-Chloro-4-(trifluoromethoxy)benzamide is critical for its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .

Propiedades

IUPAC Name |

3-chloro-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF3NO2/c9-5-3-4(7(13)14)1-2-6(5)15-8(10,11)12/h1-3H,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCMBXHASVZXLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)N)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378743 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40251-61-4 | |

| Record name | 3-chloro-4-(trifluoromethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)

![1-[(4-Methoxyphenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1362178.png)